molecular formula C23H17Cl3N2O2 B11979679 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine CAS No. 303104-44-1

7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine

Cat. No.: B11979679
CAS No.: 303104-44-1
M. Wt: 459.7 g/mol
InChI Key: IACUNCNACMFBBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple chlorine atoms and aromatic rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and chlorination reactions under controlled conditions. Common reagents used in the synthesis include chlorinating agents, solvents, and catalysts that facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain consistency and quality, with advanced techniques such as chromatography and spectroscopy used for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the chlorine atoms or aromatic rings, leading to the formation of new compounds.

    Substitution: Chlorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7,9-Dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine stands out due to its unique combination of chlorine atoms and aromatic rings, which confer distinct chemical and biological properties

Properties

CAS No.

303104-44-1

Molecular Formula

C23H17Cl3N2O2

Molecular Weight

459.7 g/mol

IUPAC Name

7,9-dichloro-2-(4-chlorophenyl)-5-(2-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C23H17Cl3N2O2/c1-29-21-5-3-2-4-16(21)23-28-20(17-10-15(25)11-18(26)22(17)30-23)12-19(27-28)13-6-8-14(24)9-7-13/h2-11,20,23H,12H2,1H3

InChI Key

IACUNCNACMFBBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2N3C(CC(=N3)C4=CC=C(C=C4)Cl)C5=C(O2)C(=CC(=C5)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.